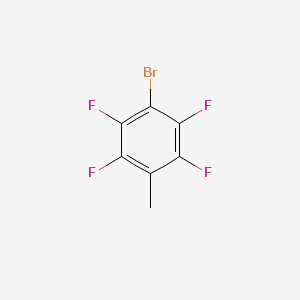

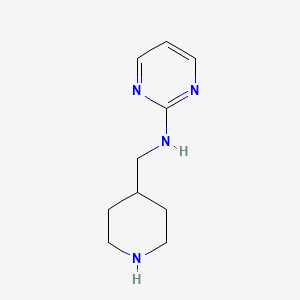

![molecular formula C43H67N15O12S2 B1591483 [Arg8]-Vasotocin acetate salt CAS No. 74927-14-3](/img/structure/B1591483.png)

[Arg8]-Vasotocin acetate salt

Overview

Description

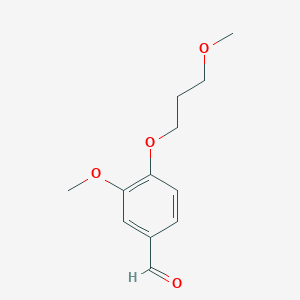

“[Arg8]-Vasotocin acetate salt” is a compound with the molecular formula C46H65N15O12S2 . It is involved in various physiological processes such as diuresis, vasoregulation, thermoregulation, and memory . This product is known as an antidiuretic hormone .

Molecular Structure Analysis

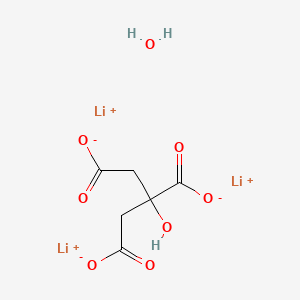

The molecular structure of “[Arg8]-Vasotocin acetate salt” is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound has a complex structure with a large number of atoms . The acetate part of the salt is a polyatomic ion consisting of two carbon atoms ionically bound to three hydrogen atoms and two oxygen atoms .

Physical And Chemical Properties Analysis

Salts, including “[Arg8]-Vasotocin acetate salt”, typically have hard and brittle crystalline structures. They are usually soluble in water and other polar solvents . They can be acidic, basic, or neutral, and usually have high melting points due to strong electrostatic interactions between oppositely charged ions .

Scientific Research Applications

Vasopressin Receptor Agonist

“[Arg8]-Vasotocin acetate salt” has been used as a vasopressin receptor agonist to test vasopressin receptors . This application is crucial in understanding the function and role of vasopressin receptors in various physiological processes.

Vasoconstriction Inducer

This compound has been used to evoke peripheral V1a receptor-mediated vasoconstriction . Vasoconstriction is the narrowing of blood vessels, which results from contraction of the muscular wall of the vessels. This is a key process in the regulation of blood pressure.

Cell Culture Supplement

“[Arg8]-Vasotocin acetate salt” has been used as a supplement in Ham’s F12/Dulbecco’s modified Eagle’s medium for proximal tubule and glomerular explant cell culture . This helps in maintaining the health and promoting the growth of cells in culture.

Antidiuretic Hormone

It acts as an endogenous antidiuretic hormone in most mammalian species . It is released into the blood from nerve terminals in the posterior pituitary and median eminence. This hormone plays a vital role in maintaining the water balance in the body.

Vasoregulation

“[Arg8]-Vasotocin acetate salt” is implicated in vasoregulation . Vasoregulation is the process of controlling the diameter of blood vessels, which in turn controls blood pressure. This is crucial for maintaining homeostasis in the body.

Memory Processes

This compound is also a neurotransmitter in the central nervous system and is implicated in a variety of physiological processes including memory . This suggests that it could have potential applications in the treatment of memory-related disorders.

Safety and Hazards

While specific safety data for “[Arg8]-Vasotocin acetate salt” is not available, general safety practices for handling chemicals should be followed. This includes using personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2R)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24+,25+,26+,27+,28+,29+,30+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDZADMCOWPSOC-QLWWDPKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N15O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585288 | |

| Record name | PUBCHEM_16220086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1050.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74927-14-3 | |

| Record name | PUBCHEM_16220086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.